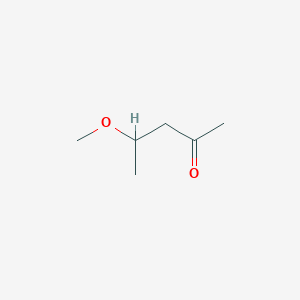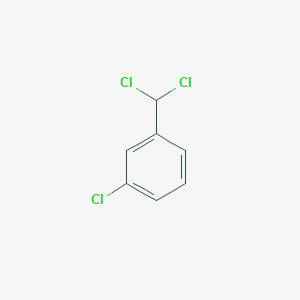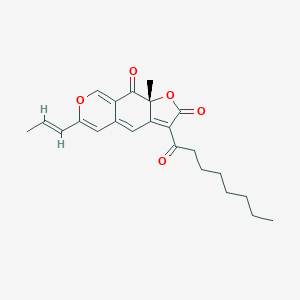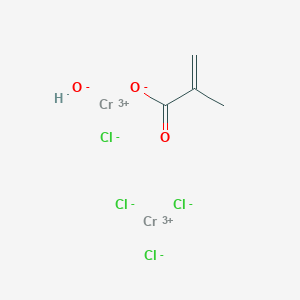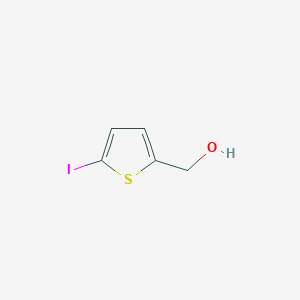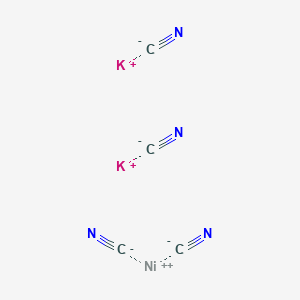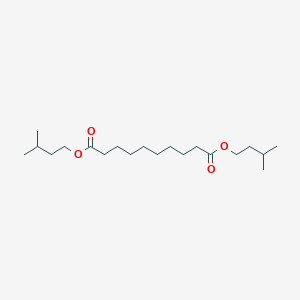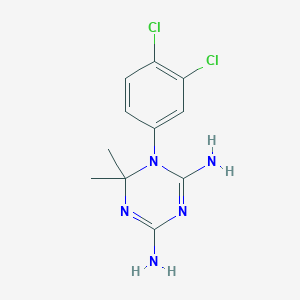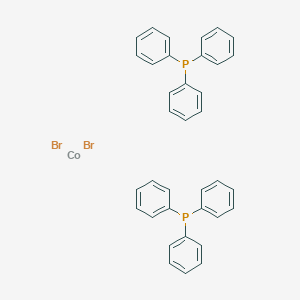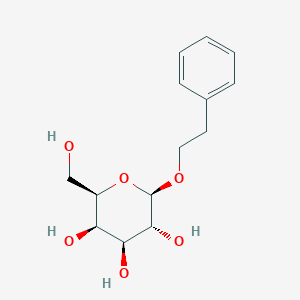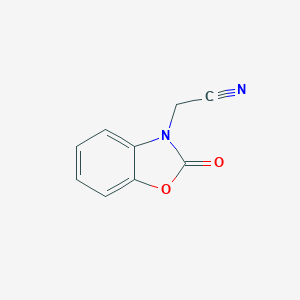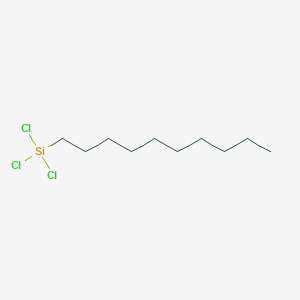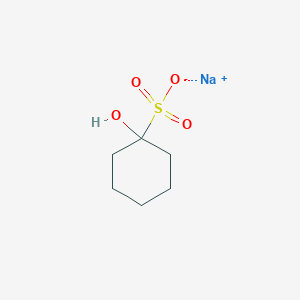
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt, commonly known as CHS, is a sulfonic acid derivative that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and is commonly used as a buffer in biochemical and physiological experiments. CHS is an important reagent in the field of organic chemistry, and its synthesis and applications have been extensively studied.
Mécanisme D'action
The mechanism of action of CHS is related to its ability to act as a pH stabilizer. In biological systems, small changes in pH can have significant effects on enzyme activity and other biochemical processes. CHS acts as a buffer, maintaining a stable pH environment and preventing fluctuations that can disrupt these processes.
Effets Biochimiques Et Physiologiques
CHS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and ATPases. CHS has also been shown to have antiviral and antitumor activity, although the mechanisms behind these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHS is its ability to act as a pH stabilizer, which makes it useful in a wide range of experiments. It is also highly soluble in water, which makes it easy to work with. However, CHS can be difficult to handle due to its exothermic reaction during synthesis, and it can be corrosive to some materials.
Orientations Futures
There are a number of potential future directions for research on CHS. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanisms behind CHS's antiviral and antitumor effects, which could lead to the development of new therapies. Additionally, there is potential for the use of CHS in the development of new drug delivery systems and other biomedical applications.
Méthodes De Synthèse
The synthesis of CHS involves the reaction of cyclohexene with sulfur trioxide to form cyclohexanesulfonic acid. The acid is then neutralized with sodium hydroxide to form the monosodium salt. The reaction is highly exothermic and requires careful temperature control to prevent the formation of undesirable byproducts.
Applications De Recherche Scientifique
CHS is widely used in scientific research as a buffer and pH stabilizer. It is commonly used in the preparation of electrophoresis gels, as well as in the purification and analysis of proteins and nucleic acids. CHS is also used as a mobile phase additive in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) applications.
Propriétés
Numéro CAS |
13489-81-1 |
|---|---|
Nom du produit |
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt |
Formule moléculaire |
C6H11NaO4S |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
sodium;1-hydroxycyclohexane-1-sulfonate |
InChI |
InChI=1S/C6H12O4S.Na/c7-6(11(8,9)10)4-2-1-3-5-6;/h7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
JRZIYJSQQILHNO-UHFFFAOYSA-M |
SMILES isomérique |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
13489-81-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
